molecular formula C17H18ClNO4 B268236 2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

Katalognummer B268236
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: LBKHXMAARPKKQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide, commonly known as GW501516, is a synthetic drug that belongs to the class of Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, it was later abandoned due to safety concerns. Despite this, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Wirkmechanismus

GW501516 works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase endurance and reduce fatigue in mice by increasing the expression of genes involved in oxidative metabolism. It has also been shown to improve glucose metabolism and reduce inflammation in mice with diet-induced obesity. In addition, GW501516 has been shown to reduce the development of atherosclerosis in mice by increasing the expression of genes involved in cholesterol metabolism and reducing inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

GW501516 has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in various physiological processes. It is also orally bioavailable and has a long half-life, making it easy to administer and study in vivo. However, GW501516 has several limitations as well. It has been shown to cause cancer in rats and has been linked to several adverse effects, including liver damage, kidney damage, and cardiovascular events. As a result, its use in humans has been discontinued, and caution should be exercised when using it in preclinical studies.

Zukünftige Richtungen

Despite the safety concerns surrounding GW501516, it remains a promising drug for research purposes. Future studies should focus on identifying safer PPARδ agonists that can be used to study the physiological role of PPARδ in various diseases. In addition, studies should investigate the potential of GW501516 as a cancer treatment, as well as its effects on other physiological processes, such as muscle regeneration and bone metabolism. Finally, studies should investigate the potential of GW501516 as a performance-enhancing drug, as its use in this context remains widespread despite its safety concerns.

Synthesemethoden

GW501516 is synthesized through a multistep process that involves the reaction of 4-chlorophenol with 2-methoxyethylamine to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with 3-(2-methoxyethoxy)benzoyl chloride to form the final product, 2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

GW501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in preclinical studies. GW501516 has also been investigated for its potential to prevent atherosclerosis and reduce the risk of cardiovascular events. In addition, it has shown promising results in cancer research, with studies suggesting that it may have anti-tumor effects.

Eigenschaften

Produktname

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

Molekularformel

C17H18ClNO4

Molekulargewicht

335.8 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C17H18ClNO4/c1-21-9-10-22-16-4-2-3-14(11-16)19-17(20)12-23-15-7-5-13(18)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,19,20)

InChI-Schlüssel

LBKHXMAARPKKQD-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

Kanonische SMILES

COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.